molecular formula C8H7NO3 B1444315 4-Acetylpicolinic acid CAS No. 20857-22-1

4-Acetylpicolinic acid

Cat. No.: B1444315
CAS No.: 20857-22-1
M. Wt: 165.15 g/mol
InChI Key: DMJROSDEYMBQOR-UHFFFAOYSA-N
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Description

4-Acetylpicolinic acid, also known as 4-acetylpyridine-2-carboxylic acid, is an organic compound with the molecular formula C8H7NO3. It is a derivative of picolinic acid, featuring an acetyl group at the fourth position of the pyridine ring. This compound is a white crystalline solid that is soluble in polar solvents such as alcohols, ketones, and esters, but has limited solubility in non-polar solvents .

Mechanism of Action

Target of Action

4-Acetylpicolinic acid, a derivative of picolinic acid, is believed to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction can potentially disrupt the normal functioning of these proteins, leading to various downstream effects.

Pharmacokinetics

It is known that picolinic acid, the parent compound, is a metabolite of tryptophan and is produced by the body on a daily basis . This suggests that this compound may also have similar properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with zinc finger proteins. These proteins are involved in a wide range of cellular processes, so disrupting their function could have multiple effects. For instance, picolinic acid has been shown to have anti-viral properties both in vitro and in vivo , suggesting that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could affect its bioavailability and thus its action. It is known that this compound is soluble in polar solvents such as alcohols, ketones, and esters, but has lower solubility in non-polar solvents . This could potentially influence how the compound is absorbed and distributed in the body.

Biochemical Analysis

Biochemical Properties

4-Acetylpicolinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a ligand for metal ions, which can influence the activity of metalloenzymes. For instance, it can chelate metal ions such as zinc and copper, thereby affecting the catalytic activity of enzymes that require these metal ions as cofactors . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways . It can also affect cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. Furthermore, this compound has been shown to impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression can also occur as a result of this compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid and lipid metabolism. It can interact with enzymes such as acetyl-CoA synthetase and acetyltransferases, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, such as acetyl-CoA and pyruvate, by modulating the activity of enzymes involved in their synthesis and degradation. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cellular membranes by amino acid transporters, such as the solute-linked carrier (SLC) family of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function, with potential implications for its role in cellular metabolism and signaling.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. It has been found to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its appropriate subcellular destinations. The presence of this compound in different compartments can affect its interactions with other biomolecules and its involvement in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylpicolinic acid is commonly synthesized through the reaction of picoline with acetic anhydride. The reaction typically occurs in a suitable solvent, with an excess of acetic anhydride, and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetylpicolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Acetylpicolinic acid is unique due to the presence of the acetyl group at the fourth position, which imparts distinct chemical properties and reactivity compared to its isomers. This structural difference allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .

Properties

IUPAC Name

4-acetylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)6-2-3-9-7(4-6)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJROSDEYMBQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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